molecular formula C10H9ClN2S B1479309 4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine CAS No. 2092794-46-0

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

Cat. No. B1479309
CAS RN: 2092794-46-0
M. Wt: 224.71 g/mol
InChI Key: GYFAIIRNAWUILH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a chloro, methyl, and thiophen-2-ylmethyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine” are not available, pyrimidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Safety and Hazards

“4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-12-8(6-10(11)13-7)5-9-3-2-4-14-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFAIIRNAWUILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(thiophen-2-ylmethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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